N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
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Overview
Description
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is a synthetic nucleoside derivative. It is characterized by the presence of dimethoxytrityl (DMT) and isobutyryl (iBu) protecting groups, as well as a benzoyl (Bz) group attached to the guanine base. This compound is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves multiple steps, including the protection of hydroxyl groups and the guanine base. The process typically starts with the protection of the 5’-hydroxyl group using the dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then protected with an isobutyryl (iBu) group, and the guanine base is protected with a benzoyl (Bz) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and pyridine, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove protecting groups.
Substitution: Nucleophilic substitution reactions can replace the protecting groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanosine derivatives, while reduction can yield deprotected nucleosides .
Scientific Research Applications
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine has several scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Employed in genetic research to study gene expression and regulation.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic tools and biotechnological products
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves its incorporation into oligonucleotides. The protecting groups (DMT, iBu, and Bz) prevent unwanted reactions during the synthesis process. Once the oligonucleotide is synthesized, the protecting groups are removed, allowing the nucleoside to participate in hybridization and other molecular interactions. The molecular targets and pathways involved depend on the specific application of the oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine: Similar in structure but lacks the benzoyl group.
DMT-dG(ib) Phosphoramidite: Contains similar protecting groups but is used in different synthetic applications
Uniqueness
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is unique due to the combination of protecting groups, which provides stability and specificity during oligonucleotide synthesis. This makes it particularly valuable in applications requiring high purity and precision .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNKJFOIJGYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.